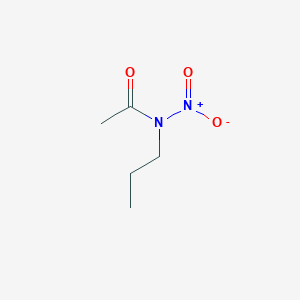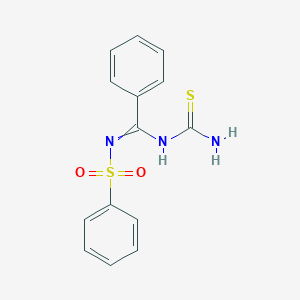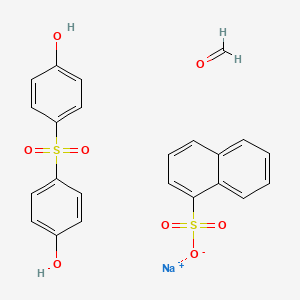![molecular formula C21H23NO5 B14492716 4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate CAS No. 63144-70-7](/img/structure/B14492716.png)
4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate can be achieved through a multi-step process involving the following key steps:
Acetylation of 3-(acetyloxy)benzylamine: This step involves the reaction of 3-(acetyloxy)benzylamine with acetic anhydride to form N-acetyl-3-(acetyloxy)benzylamine.
Formation of the Intermediate: The N-acetyl-3-(acetyloxy)benzylamine is then reacted with 4-(2-bromoethyl)phenyl acetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the development of advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl groups can act as electrophilic centers, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl acetate: A simpler ester with similar functional groups but lacking the complexity of the target compound.
N-acetyl-3-(acetyloxy)benzylamine: An intermediate in the synthesis of the target compound with similar functional groups.
4-(2-bromoethyl)phenyl acetate: Another intermediate used in the synthesis of the target compound.
Uniqueness
4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides opportunities for specific interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
63144-70-7 |
|---|---|
Fórmula molecular |
C21H23NO5 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
[4-[2-[acetyl-[(3-acetyloxyphenyl)methyl]amino]ethyl]phenyl] acetate |
InChI |
InChI=1S/C21H23NO5/c1-15(23)22(14-19-5-4-6-21(13-19)27-17(3)25)12-11-18-7-9-20(10-8-18)26-16(2)24/h4-10,13H,11-12,14H2,1-3H3 |
Clave InChI |
ZEFNUQYBXKFPIK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCC1=CC=C(C=C1)OC(=O)C)CC2=CC(=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)](/img/structure/B14492636.png)



![5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine](/img/structure/B14492649.png)


![(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14492665.png)

![6H-Cyclopenta[d]acenaphthylene](/img/structure/B14492697.png)
![N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide](/img/structure/B14492705.png)


